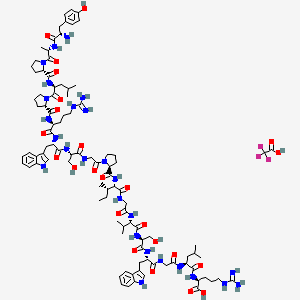
Spadin (trifluoroacetate salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spadin (trifluoroacetate salt) is a peptide derived from the propeptide released in blood upon Sortilin modification. It is known for its role as an inhibitor of the two-pore domain potassium channel K2P2.1/TREK1, which is significant in the field of neuroscience due to its antidepressant effects . The compound has a molecular formula of C96H142N26O22 · xC2HF3O2 and a molecular weight of 2012.32 (free base basis) .
Preparation Methods
Synthetic Routes and Reaction Conditions
Spadin (trifluoroacetate salt) is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Trifluoroacetic acid is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins . The peptide is then purified using reversed-phase high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% .
Industrial Production Methods
Industrial production of spadin (trifluoroacetate salt) follows similar synthetic routes as laboratory synthesis but on a larger scale. The use of automated peptide synthesizers and large-scale HPLC systems ensures the efficient production of high-purity peptides. The process involves rigorous quality control measures to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Spadin (trifluoroacetate salt) primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.
Common Reagents and Conditions
Peptide Bond Formation: Utilizes reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Peptide Cleavage: Trifluoroacetic acid is used to cleave the peptide from the solid support and to remove protecting groups.
Major Products Formed
The primary product formed is the spadin peptide itself, with trifluoroacetate as a counterion. The purity and integrity of the peptide are confirmed through analytical techniques such as mass spectrometry and HPLC .
Scientific Research Applications
Spadin (trifluoroacetate salt) has several scientific research applications:
Neuroscience: It is used to study the modulation of TREK-1 channels and their role in depression and other neurological disorders
Pharmacology: Spadin is investigated for its potential as a fast-acting antidepressant with fewer side effects compared to traditional antidepressants
Cell Biology: The compound is used to explore the signaling pathways and cellular mechanisms involving TREK-1 channels.
Drug Development: Spadin serves as a lead compound in the development of new therapeutic agents targeting potassium channels.
Mechanism of Action
Spadin exerts its effects by selectively inhibiting the TREK-1 potassium channel. This inhibition leads to an increase in neuronal excitability and neurotransmitter release, particularly serotonin, which is associated with antidepressant effects . The compound interacts with receptors such as 5-HT4 and mGluR2, modulating serotonergic function and contributing to its antidepressant properties .
Comparison with Similar Compounds
Similar Compounds
Humanin Trifluoroacetate: Another peptide with neuroprotective properties.
TNIIIA2 Trifluoroacetate: A peptide with anti-inflammatory effects.
D12-116 Trifluoroacetate: A peptide used in cancer research.
Uniqueness of Spadin
Spadin is unique due to its specific inhibition of the TREK-1 channel and its rapid onset of antidepressant action. Unlike traditional antidepressants, spadin does not require weeks of administration to exhibit therapeutic effects, making it a promising candidate for fast-acting depression treatments .
Properties
Molecular Formula |
C98H143F3N26O24 |
|---|---|
Molecular Weight |
2126.3 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C96H142N26O22.C2HF3O2/c1-10-53(8)79(90(139)107-46-76(127)118-78(52(6)7)91(140)117-71(49-124)86(135)113-67(41-56-43-104-62-22-13-11-20-59(56)62)81(130)106-45-75(126)110-66(38-50(2)3)84(133)112-65(94(143)144)25-16-34-103-96(100)101)119-89(138)72-26-17-35-120(72)77(128)47-108-82(131)70(48-123)116-85(134)68(42-57-44-105-63-23-14-12-21-60(57)63)114-83(132)64(24-15-33-102-95(98)99)111-87(136)74-28-19-37-122(74)93(142)69(39-51(4)5)115-88(137)73-27-18-36-121(73)92(141)54(9)109-80(129)61(97)40-55-29-31-58(125)32-30-55;3-2(4,5)1(6)7/h11-14,20-23,29-32,43-44,50-54,61,64-74,78-79,104-105,123-125H,10,15-19,24-28,33-42,45-49,97H2,1-9H3,(H,106,130)(H,107,139)(H,108,131)(H,109,129)(H,110,126)(H,111,136)(H,112,133)(H,113,135)(H,114,132)(H,115,137)(H,116,134)(H,117,140)(H,118,127)(H,119,138)(H,143,144)(H4,98,99,102)(H4,100,101,103);(H,6,7)/t53-,54-,61-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,78-,79-;/m0./s1 |
InChI Key |
BCQNVTHNUJMVMT-JEJDUWLBSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC(C)C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](C)NC(=O)[C@H](CC8=CC=C(C=C8)O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C3CCCN3C(=O)CNC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCNC(=N)N)NC(=O)C6CCCN6C(=O)C(CC(C)C)NC(=O)C7CCCN7C(=O)C(C)NC(=O)C(CC8=CC=C(C=C8)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



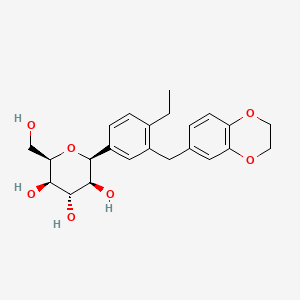
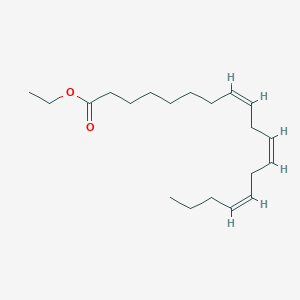
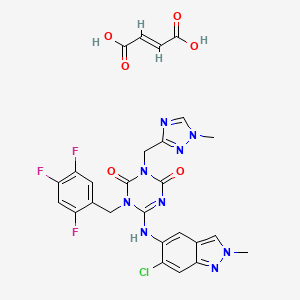
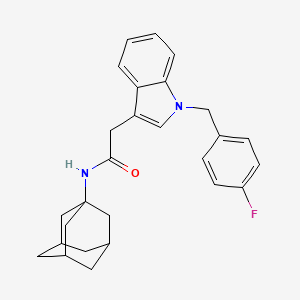

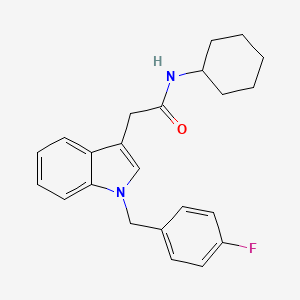
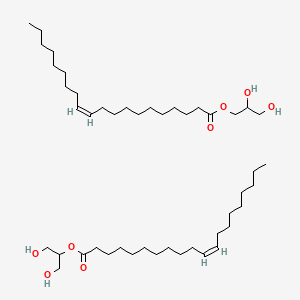
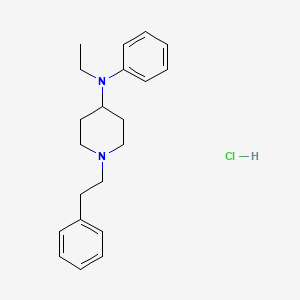
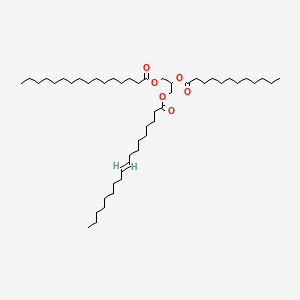
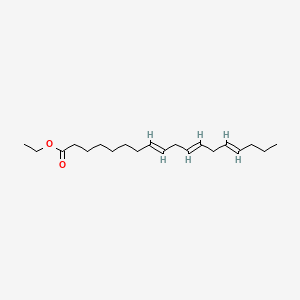
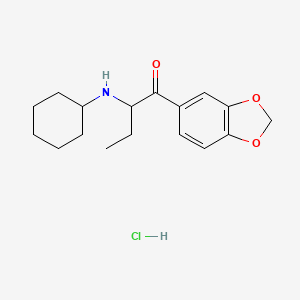

![methyl 2-[(5-bromo-1H-indazole-3-carbonyl)amino]-3-methylbutanoate](/img/structure/B10829084.png)
